molecular formula C12H2Cl6O B196245 1,2,3,6,7,8-Hexachlorodibenzofuran CAS No. 57117-44-9

1,2,3,6,7,8-Hexachlorodibenzofuran

Cat. No. B196245
CAS RN: 57117-44-9
M. Wt: 374.9 g/mol
InChI Key: JEYJJJXOFWNEHN-UHFFFAOYSA-N
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Description

1,2,3,6,7,8-Hexachlorodibenzofuran is a dioxin-like polychlorinated dibenzofuran (PCDF). It induces the expression of genes encoding aryl hydrocarbon hydroxylase (AHH) and ethoxyresorufin-O-deethylase (EROD) in H-4-II-E rat hepatoma cells . It reduces weight, induces thymic atrophy, and induces the expression of genes encoding the cytochrome P450 (CYP) isoform CYP1A1 and 4-chlorobiphenyl hydroxylase in rats . It has been found in the soil near municipal waste incinerators, in freshwater fish, and in human breastmilk .


Molecular Structure Analysis

The molecular formula of 1,2,3,6,7,8-Hexachlorodibenzofuran is C12H2Cl6O . The average mass is 374.862 Da and the monoisotopic mass is 371.823669 Da .


Physical And Chemical Properties Analysis

1,2,3,6,7,8-Hexachlorodibenzofuran has a density of 1.8±0.1 g/cm^3, a boiling point of 478.7±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C . The enthalpy of vaporization is 71.5±3.0 kJ/mol and the flash point is 243.3±27.3 °C . The index of refraction is 1.718 and the molar refractivity is 83.6±0.3 cm^3 .

Scientific Research Applications

Antiestrogenic Effects in Cancer Cells

1,2,3,6,7,8-Hexachlorodibenzofuran (HCDF) and its analogs have been studied for their antiestrogenic effects in human and rodent cancer cell lines. These compounds interact with the aryl hydrocarbon (Ah) receptor, leading to the inhibition of estrogen-induced proliferation in breast cancer cells. This suggests potential therapeutic applications in estrogen-responsive cancers (Zacharewski et al., 1992).

Carcinogenicity Studies

Studies have shown that HCDFs, including 1,2,3,6,7,8-Hexachlorodibenzofuran, are potent carcinogens in laboratory animals. These compounds have been linked to the induction of tumors in multiple sites, including the liver, lung, and skin, in various animal models (Huff et al., 2004), (Nishizumi, 1989).

Toxicokinetics and Metabolism

HCDF's toxicokinetic properties, including its distribution, metabolism, and elimination in animals, have been extensively studied. These studies help in understanding its persistence in the environment and its potential impact on human health. For instance, HCDF is known to concentrate in adipose tissue and the liver, with slow metabolism leading to a prolonged biological half-life (Jongh et al., 2005), (Brewster & Birnbaum, 1988).

Environmental and Biological Monitoring

Research has been conducted to evaluate the presence and effects of HCDF in the environment and biological systems. This includes the assessment of HCDF levels in serum samples of individuals living near waste incinerators, indicating its spread and potential impact on human health (Moon et al., 2005).

Detoxification and Bioremediation

Studies have explored the possibility of detoxifying HCDF through bacterial action. For example, Dehalococcoides ethenogenes strain 195 has been shown to dechlorinate and detoxify HCDF, which is crucial for environmental remediation efforts (Liu & Fennell, 2008).

Safety And Hazards

1,2,3,6,7,8-Hexachlorodibenzofuran is toxic. Inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes .

Future Directions

1,2,3,6,7,8-Hexachlorodibenzofuran is a subject of ongoing research due to its environmental presence and biological effects . It’s important to continue studying its toxicity and environmental impact, as well as methods for its detection and removal.

properties

IUPAC Name

1,2,3,6,7,8-hexachlorodibenzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Cl6O/c13-4-1-3-7-6(2-5(14)8(15)10(7)17)19-12(3)11(18)9(4)16/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYJJJXOFWNEHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C3=C(C(=C(C=C3OC2=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Cl6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2069155
Record name 1,2,3,6,7,8-Hexachlorodibenzofuran
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,6,7,8-Hexachlorodibenzofuran

CAS RN

57117-44-9
Record name 1,2,3,6,7,8-Hexachlorodibenzofuran
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,6,7,8-Hexachlorodibenzofuran
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,6,7,8-Hexachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2069155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,6,7,8-Hexachlorodibenzofuran
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,2,3,6,7,8-HEXACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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